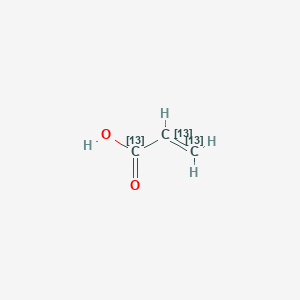

(1,2,3-13C3)Prop-2-enoic acid

Overview

Description

The compound (1,2,3-13C3)Prop-2-enoic acid is a structurally modified form of prop-2-enoic acid, which is more commonly known as acrylic acid. This modified compound is labeled with carbon-13 isotopes at the first three carbon positions, making it useful for various scientific applications, including tracer studies and molecular structure investigations.

Synthesis Analysis

The synthesis of related acyclic cis-enediynes, which are structurally similar to (1,2,3-13C3)Prop-2-enoic acid, has been explored through the acid-catalyzed rearrangement of 1,2-diyn-2-propen-1-ols. These compounds possess a C3-aryl group and can undergo rearrangement in the presence of water, alcohols, or thiols, catalyzed by camphorsulfonic acid (CSA). The synthesis process is sensitive to the substituents at the C3 position, with aryl-substituted compounds showing successful rearrangement to predominantly cis-enediynes at room temperature or below. The synthesis can be carried out in three steps from commercially available α-bromocinnamaldehyde .

Molecular Structure Analysis

The molecular structure of compounds similar to (1,2,3-13C3)Prop-2-enoic acid has been studied using X-ray crystallography. For instance, the compound (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid crystallizes in a non-centrosymmetric space group P21, which is crucial for nonlinear optical (NLO) activity. The structure is stabilized by intramolecular N-H···O and O-H···O hydrogen bonds, as well as intermolecular C-H···O and C-H···π interactions .

Chemical Reactions Analysis

The reactivity of the related compounds involves the formation of allylic cations, which are intermediates in the synthesis of acyclic cis-enediynes. The regio- and cis/trans diastereoselectivity of the allylic migration is influenced by the substituents at the C3 position. Computational calculations suggest that nucleophilic trapping occurs preferentially at the C3 carbon, leading to the formation of more stable enediynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to (1,2,3-13C3)Prop-2-enoic acid have been investigated. For example, the NLO activity of a similar compound was confirmed experimentally through powder Second Harmonic Generation (SHG) experiments and theoretically via first hyperpolarizability calculations. The compound showed an eightfold excess of SHG activity compared to the standard compound KDP. Density functional theory (DFT) calculations were used to optimize the gas phase geometry and calculate vibrational frequencies, providing insights into the vibrational modes and potential energy distributions (PED) .

Scientific Research Applications

Synthesis Techniques

(Abarbri et al., 2002) and (Modzelewska-Banachiewicz et al., 2009) discuss the synthesis of 3,3-disubstituted prop-2-enoic acids and their isomers, showing the versatility of this compound in creating various derivatives for scientific research.

Structural and Spectroscopic Analysis

The work of (Goljer et al., 1989) and (Venkatesan et al., 2016) focus on the structural analysis of prop-2-enoic acid derivatives, using NMR spectroscopy and X-ray crystallography, highlighting its importance in molecular structure studies.

Chemical Properties and Reactivity

(Kotteswaran et al., 2016) investigate the electronic properties and reactivity of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, providing insights into its behavior in chemical reactions and potential applications.

Metabolic Studies

(Winter et al., 1992) describe the use of 13C NMR to study the metabolism of acrylic acid, a related compound, in rats, demonstrating the use of prop-2-enoic acid derivatives in metabolic research.

Crystal Structure Analysis

Research by (Kumar et al., 2017) and (Yang et al., 2006) focuses on the crystal structures of various derivatives, emphasizing the importance of prop-2-enoic acid in crystallography and materials science.

Transition Metal Chemistry

(Shahzadi et al., 2008) explore the coordination chemistry of transition metal carboxylates derived from prop-2-enoic acid, underlining its significance in inorganic and coordination chemistry.

Tautomeric Studies

(Magdalinova et al., 2010) discuss the tautomeric equilibrium of prop-2-enoic acid derivatives, highlighting its role in understanding chemical equilibria.

Biological Activity

(Banday et al., 2010) delve into the synthesis and antibacterial activity of certain derivatives, indicating its potential in pharmaceutical and biological research.

Isotope Labeling and Tracer Studies

(Pomerantz & Fink, 1979) and (Santos et al., 2016) highlight the use of (1,2,3-13C3)Prop-2-enoic acid in isotope labeling and solubility studies, essential for understanding complex chemical systems.

Regulatory Pathway Research

(Kostrouchová et al., 2007) describe the role of a similar compound, valproic acid, in multiple regulatory pathways, suggesting the broader relevance of prop-2-enoic acid in biochemical and medical research.

Liquid-Liquid Equilibrium Studies

(Zhang et al., 2011) focus on the liquid-liquid equilibria of prop-2-enoic acid solutions, crucial for industrial and chemical engineering applications.

Antioxidant Research

(Kong et al., 2004) examine the radical-scavenging activity of hydroxycinnamic acid derivatives, a category to which prop-2-enoic acid belongs, demonstrating its potential in antioxidant research.

properties

IUPAC Name |

(1,2,3-13C3)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOWILDQLNWCW-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]=[13CH][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584344 | |

| Record name | (~13~C_3_)Prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.041 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2,3-13C3)Prop-2-enoic acid | |

CAS RN |

202326-54-3 | |

| Record name | (~13~C_3_)Prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202326-54-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)

![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)

![8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B134653.png)

![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)

![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)